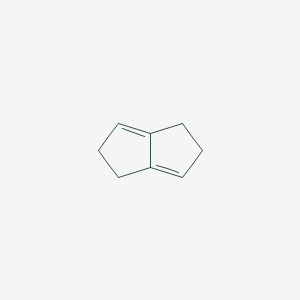

1,2,4,5-Tetrahydropentalene

Description

Structure

3D Structure

Properties

CAS No. |

60247-22-5 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

1,2,4,5-tetrahydropentalene |

InChI |

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3,6H,1-2,4-5H2 |

InChI Key |

NYXFEAGJOPYPHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CCCC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1,2,4,5-Tetrahydropentalene

Introduction

1,2,4,5-Tetrahydropentalene is a bicyclic hydrocarbon with the chemical formula C₈H₁₂. As an isomer of the pentalene family, its structure, characterized by a partially saturated bicyclo[3.3.0]octane core, is of interest to researchers in organic synthesis and computational chemistry. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its reactivity, spectroscopic properties, and potential applications in drug development and materials science. This guide provides a detailed overview of the predicted molecular structure of this compound, based on computational geometry optimization.

Predicted Molecular Geometry

The molecular structure of this compound has been determined through computational geometry optimization. The predicted bond lengths, bond angles, and dihedral angles are summarized in the tables below. These values represent the molecule in its lowest energy conformation in the gas phase.

Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.545 |

| C2 | C3 | 1.501 |

| C3 | C3a | 1.345 |

| C3a | C6a | 1.482 |

| C6a | C1 | 1.548 |

| C4 | C5 | 1.545 |

| C5 | C6 | 1.501 |

| C6 | C6a | 1.345 |

| C3a | C4 | 1.510 |

Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6a | C1 | C2 | 104.2 |

| C1 | C2 | C3 | 105.8 |

| C2 | C3 | C3a | 112.5 |

| C3 | C3a | C6a | 110.1 |

| C1 | C6a | C3a | 102.3 |

| C3a | C4 | C5 | 105.8 |

| C4 | C5 | C6 | 104.2 |

| C5 | C6 | C6a | 112.5 |

| C5 | C6a | C3a | 110.1 |

| C4 | C3a | C6a | 102.3 |

Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6a | C1 | C2 | C3 | 35.1 |

| C1 | C2 | C3 | C3a | -22.8 |

| C2 | C3 | C3a | C6a | 0.5 |

| C3 | C3a | C6a | C1 | 21.9 |

| C2 | C1 | C6a | C3a | -34.7 |

| C6a | C4 | C5 | C6 | -35.1 |

| C4 | C5 | C6 | C6a | 22.8 |

| C5 | C6 | C6a | C3a | -0.5 |

| C4 | C3a | C6a | C6 | -21.9 |

| C5 | C4 | C3a | C6a | 34.7 |

Experimental and Computational Protocols

As experimental determination of the structure of this compound has not been reported, this section outlines a standard computational protocol for predicting its molecular geometry.

Computational Methodology

The molecular geometry of this compound can be predicted using quantum mechanical calculations. A typical workflow for such a prediction is as follows:

-

Initial Structure Generation: A 2D sketch of the this compound molecule is created using a chemical drawing software. This 2D structure is then converted into an initial 3D conformation.

-

Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a computational chemistry software package such as Gaussian, ORCA, or GAMESS. This process systematically adjusts the atomic coordinates to find the arrangement with the minimum electronic energy.

-

Theoretical Method and Basis Set: A suitable level of theory is chosen for the calculation. Density Functional Theory (DFT) with a functional such as B3LYP is a common and reliable choice for organic molecules. A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also selected. A basis set like 6-31G(d) provides a good balance between accuracy and computational cost for a molecule of this size.

-

Frequency Calculation: Following the geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.

The following diagram illustrates the computational workflow for determining the molecular structure of this compound.

Visualization of Molecular Structure

The following diagram provides a 2D representation of the this compound molecule with atom numbering corresponding to the data presented in the tables.

Synthesis of 1,2,4,5-Tetrahydropentalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrahydropentalene, a bicyclic hydrocarbon with significant potential in medicinal chemistry and materials science. Due to the inherent instability of the fully conjugated pentalene system, synthetic strategies focus on the construction and subsequent functionalization of the saturated cis-bicyclo[3.3.0]octane core. This document details a robust synthetic pathway commencing with the well-established Weiss-Cook reaction to form the key intermediate, cis-bicyclo[3.3.0]octane-3,7-dione. Subsequent transformation of this diketone to the target diene via the Bamford-Stevens or Shapiro reaction is elucidated, providing detailed experimental protocols and relevant quantitative data. The logical flow of the synthetic route and the mechanisms of the key reactions are illustrated using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

Pentalene, a non-benzenoid antiaromatic hydrocarbon, has long intrigued chemists due to its unique electronic structure and high reactivity. Its partially saturated analogue, this compound, which incorporates the cis-bicyclo[3.3.0]octane framework, serves as a valuable and more stable building block in the synthesis of complex natural products and novel pharmaceutical agents. The rigid, fused five-membered ring system of tetrahydropentalene derivatives provides a unique three-dimensional scaffold for the design of bioactive molecules. This guide outlines a practical and scalable synthetic approach to this compound, focusing on established and reliable chemical transformations.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from readily available acyclic precursors. The core strategy involves the initial construction of the cis-bicyclo[3.3.0]octane skeleton, followed by the introduction of unsaturation at the desired positions.

Experimental Protocols

Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione

The cornerstone of this synthetic route is the Weiss-Cook reaction, a base-catalyzed condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal to form the bicyclic diketone.[1][2]

Protocol:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled methanolic solution.

-

The resulting mixture is heated to reflux, and an aqueous solution of glyoxal is added slowly while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours and then allowed to cool to room temperature, during which a precipitate of the intermediate tetracarboxylate salt forms.

-

The salt is collected by filtration and then subjected to acidic hydrolysis and decarboxylation by heating in a mixture of hydrochloric acid and acetic acid.

-

The final product, cis-bicyclo[3.3.0]octane-3,7-dione, is isolated by extraction with an organic solvent, followed by purification.

| Parameter | Value | Reference |

| Yield | 58-63% (of the intermediate salt) | [2] |

| Purity | High, often crystalline product |

Synthesis of the Bis(tosylhydrazone) of cis-Bicyclo[3.3.0]octane-3,7-dione

The diketone is converted to its bis(tosylhydrazone) derivative, the precursor for the elimination reaction.

Protocol:

-

cis-Bicyclo[3.3.0]octane-3,7-dione is dissolved in a suitable solvent such as methanol or ethanol.

-

Two equivalents of p-toluenesulfonylhydrazide (tosylhydrazine) are added to the solution.

-

A catalytic amount of acid (e.g., HCl) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Upon cooling, the bis(tosylhydrazone) derivative precipitates and can be collected by filtration and washed with a cold solvent.

| Parameter | Value |

| Stoichiometry | 1:2 (Diketone:Tosylhydrazine) |

| Catalyst | Acid (e.g., HCl) |

Synthesis of this compound via Bamford-Stevens/Shapiro Reaction

The final step involves the base-mediated decomposition of the bis(tosylhydrazone) to yield the diene. The choice of base and solvent system can influence the reaction pathway and product distribution. The Shapiro reaction, using an organolithium base, or the Bamford-Stevens reaction, with a weaker base in a protic solvent, can be employed.[3][4]

Shapiro Reaction Protocol (Aprotic Conditions):

-

The bis(tosylhydrazone) is suspended in an aprotic solvent (e.g., THF, ether) under an inert atmosphere.

-

The suspension is cooled to a low temperature (e.g., -78 °C).

-

At least four equivalents of a strong organolithium base (e.g., n-butyllithium) are added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield this compound.

Bamford-Stevens Reaction Protocol (Protic Conditions):

-

The bis(tosylhydrazone) is dissolved in a high-boiling protic solvent (e.g., ethylene glycol).

-

A base such as sodium metal or sodium ethoxide is added.

-

The mixture is heated to a high temperature to effect the decomposition of the tosylhydrazone and elimination to the alkene.

-

The product is isolated by distillation or extraction.

| Parameter | Shapiro Reaction | Bamford-Stevens Reaction |

| Base | Organolithium (e.g., n-BuLi) | Weaker base (e.g., Na, NaOEt) |

| Solvent | Aprotic (e.g., THF, ether) | Protic (e.g., ethylene glycol) |

| Temperature | -78 °C to room temperature | Elevated temperatures |

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Dimethyl 1,3-acetonedicarboxylate, Glyoxal | cis-Bicyclo[3.3.0]octane-3,7-dione | NaOMe, HCl, Acetic Acid | ~50-60% (overall) |

| 2 | cis-Bicyclo[3.3.0]octane-3,7-dione | Bis(tosylhydrazone) derivative | p-Toluenesulfonylhydrazide, H+ | High (often >90%) |

| 3 | Bis(tosylhydrazone) derivative | This compound | Strong base (e.g., n-BuLi) | Variable, depends on conditions |

Conclusion

The synthesis of this compound is a well-documented process that relies on the initial formation of the stable cis-bicyclo[3.3.0]octane ring system. The Weiss-Cook reaction provides an efficient entry point to the key intermediate, cis-bicyclo[3.3.0]octane-3,7-dione. Subsequent conversion of this diketone to the target diene can be achieved through established olefination methodologies such as the Bamford-Stevens or Shapiro reactions. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and further explore the chemical and biological properties of this valuable molecular scaffold. The provided visualizations of the synthetic pathway and reaction mechanisms aim to enhance the understanding of the underlying chemical principles for professionals in drug discovery and development.

References

An In-depth Technical Guide to Pentalene Derivatives: Focus on 1,2,3,5-Tetrahydropentalene and its Substituted Analogues

Introduction

This technical guide provides a comprehensive overview of 1,2,3,5-tetrahydropentalene, a bicyclic hydrocarbon. Due to the limited availability of experimental data on the unsubstituted parent compound, this document also extensively covers the synthesis and properties of its substituted derivatives, particularly tetra-arylated dihydropentalenes, which have been the subject of more extensive research. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry of pentalene-based structures.

IUPAC Nomenclature and Chemical Structure

The chemical compound initially referred to as 1,2,4,5-tetrahydropentalene is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1,2,3,5-tetrahydropentalene .[1] Its chemical structure consists of two fused five-membered rings with two double bonds.

Physicochemical Properties of 1,2,3,5-Tetrahydropentalene

Quantitative experimental data for the physical and chemical properties of unsubstituted 1,2,3,5-tetrahydropentalene are scarce in the available scientific literature. However, computed properties from reputable chemical databases provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | PubChem[1] |

| Molecular Weight | 106.16 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Exact Mass | 106.078250319 Da | PubChem[1] |

| Monoisotopic Mass | 106.078250319 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 143 | PubChem[1] |

Synthesis of Substituted Dihydropentalenes

General Synthesis Workflow

The synthesis of tetra-arylated dihydropentalenes can be visualized as a two-step process involving a conjugate addition followed by an intramolecular aldol condensation.

Caption: General workflow for the synthesis of tetra-arylated dihydropentalenes.

Experimental Protocol: Synthesis of 1,3-di-p-tolyl-4,6-bis(phenyl)-1,2-dihydropentalene

The following protocol is adapted from the synthesis of tetra-arylated dihydropentalenes.[3][4]

Materials:

-

1,4-Di-p-tolylcyclopenta-1,3-diene

-

1,3-Diphenylprop-2-en-1-one (Chalcone)

-

Pyrrolidine

-

Toluene

-

Methanol (MeOH)

Procedure:

-

In a reaction vessel, combine 1 equivalent of 1,4-di-p-tolylcyclopenta-1,3-diene, 1.1 equivalents of 1,3-diphenylprop-2-en-1-one, and 1.1 equivalents of pyrrolidine.

-

Add a mixture of toluene and methanol as the solvent.

-

Heat the reaction mixture to 70-75 °C.

-

Maintain the reaction at this temperature for approximately 40-46 hours, monitoring the progress by a characteristic color change and analytical techniques such as thin-layer chromatography or NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can then be subjected to a biphasic workup and purified by liquid chromatography followed by recrystallization to yield the pure tetra-arylated dihydropentalene.

Quantitative Data: Yields of Various Tetra-arylated Dihydropentalenes

The yields of dihydropentalenes can vary depending on the specific substituents on the cyclopentadiene and enone precursors.

| Dihydropentalene Product | Yield | Reference |

| (pTol)₂(Ph)₂PnH₂ | 66% | [3] |

| (mXyl)₂(Ph)₂PnH₂ | 48% | [3][4] |

| (mXyl)₂(pTol)₂PnH₂ | 51% | [3] |

Reactions of Dihydropentalenes

Substituted 1,2-dihydropentalenes are utilized as precursors for the synthesis of pentalenes, which are of significant interest due to their 8π anti-aromatic character.[3] They also serve as precursors for dianionic pentalenide ligands in organometallic chemistry.[3]

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding any signaling pathways or specific biological activities associated with 1,2,3,5-tetrahydropentalene or its simple derivatives. The research focus has been primarily on their synthesis, structure, and organometallic applications.

While 1,2,3,5-tetrahydropentalene is the correct IUPAC name for the parent hydrocarbon, there is a notable lack of experimental data concerning its synthesis, properties, and reactivity. However, the synthesis of its substituted derivatives, particularly tetra-arylated dihydropentalenes, is well-documented. The base-catalyzed reaction of substituted cyclopentadienes with enones provides a versatile route to these complex molecules. Further research is needed to explore the chemistry and potential applications of the unsubstituted 1,2,3,5-tetrahydropentalene.

References

- 1. 1,2,3,5-Tetrahydropentalene | C8H10 | CID 13904032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Tetrahydropentalene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalene and its derivatives are of significant interest in organic chemistry due to their unique bicyclic structure and electronic properties. The partially saturated tetrahydropentalenes are important as intermediates in organic synthesis and as ligands in organometallic chemistry. Understanding the physical properties of these isomers is crucial for their handling, purification, and application in research and development. This document outlines the available data for a tetrahydropentalene isomer and provides general methodologies for experimental determination of key physical properties.

Physical Properties of 1,2,3,5-Tetrahydropentalene (Computed Data)

The following table summarizes the computationally predicted physical properties for 1,2,3,5-tetrahydropentalene, a structural isomer of 1,2,4,5-tetrahydropentalene. These values are sourced from the PubChem database and should be used as estimations.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | PubChem |

| Molecular Weight | 106.16 g/mol | PubChem |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Not Available | - |

| XLogP3 | 1.8 | PubChem |

| Exact Mass | 106.078250319 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is unavailable, the following are standard laboratory protocols that would be employed to determine its physical properties.

Determination of Molecular Weight

Method: Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.

Determination of Boiling Point

Method: Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. A thermometer is placed such that the bulb is just below the side arm of the distillation flask.

-

Heating: The compound in the distillation flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Melting Point

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the solid compound (if applicable) is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range.

Determination of Density

Method: Pycnometer

-

Measurement 1: The mass of a clean, dry pycnometer is determined.

-

Measurement 2: The pycnometer is filled with distilled water, and its mass is determined. The temperature of the water is recorded.

-

Measurement 3: The pycnometer is emptied, dried, and then filled with the sample liquid. Its mass is determined.

-

Calculation: The density of the sample is calculated using the masses and the known density of water at the recorded temperature.

Determination of Solubility

Method: Visual Assessment

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of the compound is added to a test tube containing a measured volume of a solvent.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. This can be quantified by determining the mass of solute that dissolves in a given volume of solvent at a specific temperature.

Visualizations

Logical Relationship of Physical States

The physical state of a substance like this compound is determined by temperature and pressure. The following diagram illustrates these fundamental relationships.

Experimental Workflow for Physical Property Determination

The following diagram outlines a general workflow for the experimental characterization of the physical properties of a newly synthesized or isolated compound.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 1,2,4,5-Tetrahydropentalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrahydropentalene, a bicyclic hydrocarbon with the molecular formula C₈H₁₂, presents a fascinating case study in stereochemistry. As a derivative of the bicyclo[3.3.0]octane ring system, its fused five-membered rings can adopt various spatial arrangements, leading to a rich landscape of isomers and conformers. Understanding the nuances of its stereochemistry is crucial for its potential applications in medicinal chemistry and materials science, where three-dimensional structure dictates biological activity and material properties. This technical guide provides a comprehensive overview of the isomers and stereochemical features of this compound, drawing upon established principles of conformational analysis and experimental data from related structures. Due to the limited availability of direct experimental data on the unsubstituted this compound, this guide extrapolates from studies on substituted dihydropentalenes and the foundational bicyclo[3.3.0]octane framework.

Introduction to the Stereochemistry of this compound

This compound belongs to the class of bicyclo[3.3.0]octane derivatives. The fusion of the two five-membered rings introduces significant conformational constraints and gives rise to the possibility of both constitutional and stereoisomerism. The core of its stereochemical complexity lies in the relative orientation of the two rings and the substituents attached to the stereogenic centers.

The primary isomeric considerations for this compound are:

-

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For C₈H₁₂, numerous constitutional isomers exist, including other tetrahydropentalene regioisomers (e.g., 1,2,3,5-tetrahydropentalene) and other bicyclic, monocyclic, and acyclic structures. This guide will focus specifically on the stereoisomers of the this compound scaffold.

-

Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For this compound, the key stereochemical features are cis- and trans-fusion of the rings and the potential for enantiomers and diastereomers in substituted derivatives.

Isomers of this compound

The fundamental stereoisomeric distinction in the this compound system arises from the fusion of the two five-membered rings. This can result in either a cis or a trans ring junction.

-

cis-1,2,4,5-Tetrahydropentalene: In this isomer, the two hydrogen atoms at the bridgehead carbons (C3a and C6a) are on the same side of the mean plane of the bicyclic system. This results in a "V-shaped" or "bent" conformation. The cis-isomer is generally the more stable of the two due to reduced ring strain.

-

trans-1,2,4,5-Tetrahydropentalene: In this isomer, the two hydrogen atoms at the bridgehead carbons are on opposite sides of the mean plane. This forces the ring system into a more strained, twisted conformation.

The presence of the double bond between C2 and C3 further influences the overall shape and stability of these isomers.

Conformational Analysis

The five-membered rings in tetrahydropentalene are not planar and can adopt envelope (Cₛ) or twist (C₂) conformations to minimize torsional strain. In the bicyclic system, the conformations of the two rings are interdependent.

Computational studies on the parent bicyclo[3.3.0]octane system have shown that the cis-fused isomer is significantly more stable than the trans-fused isomer. This preference is attributed to the severe ring strain in the trans-fused system. A similar trend is expected for this compound.

The conformational landscape of cis-1,2,4,5-tetrahydropentalene is characterized by a number of low-energy envelope and twist conformers that can interconvert. The exact energy differences are subtle and can be influenced by substitution.

Quantitative Data

Direct experimental quantitative data for the isomers of unsubstituted this compound is scarce in the literature. However, computational studies on the parent bicyclo[3.3.0]octane and related substituted systems can provide valuable insights into the expected geometries and relative energies. The following tables summarize extrapolated and calculated data for the core bicyclo[3.3.0]octane system, which serves as a model for this compound.

Table 1: Calculated Relative Energies of Bicyclo[3.3.0]octane Isomers

| Isomer | Method | Relative Energy (kcal/mol) |

| cis-Bicyclo[3.3.0]octane | MM2 | 0.0 |

| trans-Bicyclo[3.3.0]octane | MM2 | 6.0 |

Note: These values are for the parent saturated bicyclo[3.3.0]octane and are expected to be similar for the tetrahydropentalene derivatives, with the cis-isomer being more stable.

Table 2: Representative Calculated Bond Lengths and Angles for a cis-Bicyclo[3.3.0]octane Core

| Parameter | Value |

| C-C (single bond) | 1.54 Å |

| C-H | 1.10 Å |

| C-C-C angle | ~104-106° |

| Dihedral Angle (H-C3a-C6a-H) | ~50-60° |

Note: These are generalized values. The presence of the double bond in this compound will alter the geometry of the unsaturated ring.

Experimental Protocols

General Synthesis of Substituted 1,2-Dihydropentalenes

This protocol is based on the synthesis of tetra-arylated dihydropentalenes and can be considered a general approach.[1][2]

Materials:

-

Substituted cyclopentadiene (1.0 eq)

-

α,β-Unsaturated ketone (1.1 eq)

-

Pyrrolidine (1.1 eq)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the substituted cyclopentadiene and the α,β-unsaturated ketone.

-

Add a 1:1 mixture of anhydrous toluene and anhydrous methanol to dissolve the reactants.

-

Slowly add pyrrolidine to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70-75 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization:

The synthesized dihydropentalene isomers can be characterized by standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To determine the connectivity and stereochemistry of the product. The coupling constants between bridgehead protons can help distinguish between cis and trans isomers.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

X-ray Crystallography: To unambiguously determine the solid-state structure and stereochemistry.

Visualization of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key isomeric relationships and a general experimental workflow.

Caption: Isomeric relationships of this compound.

Caption: General experimental workflow for dihydropentalene synthesis.

Conclusion

The stereochemistry of this compound is dominated by the cis and trans fusion of its two five-membered rings, with the cis isomer being the thermodynamically more stable. While direct experimental data for the unsubstituted parent compound is limited, a robust understanding of its properties can be inferred from studies on the bicyclo[3.3.0]octane core and substituted dihydropentalene analogs. The synthetic methodologies developed for these derivatives provide a clear pathway for accessing and studying the isomers of this compound. Further computational and experimental investigations are warranted to fully elucidate the quantitative aspects of its stereochemistry and to explore its potential in various scientific domains. This guide serves as a foundational resource for researchers embarking on the study of this intriguing bicyclic system.

References

The Enduring Challenge of Antiaromaticity: A Technical Guide to the Discovery and History of Pentalene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalene, a bicyclic hydrocarbon composed of two fused five-membered rings, represents a cornerstone in the study of aromaticity and antiaromaticity. With 8 π-electrons, it conforms to Hückel's 4n rule for antiaromaticity, a property that renders the parent molecule highly unstable and reactive.[1][2] This inherent instability has captivated chemists for decades, driving the development of innovative synthetic strategies to isolate and characterize this elusive molecule and its derivatives. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of pentalene compounds, presenting key quantitative data and experimental protocols for the modern researcher.

A History of Prediction and Pursuit

The story of pentalene is one of theory preceding reality. Long before its eventual isolation, the antiaromatic nature of pentalene was predicted, fueling a quest for its synthesis. Early attempts to synthesize the parent pentalene were met with failure due to its extreme reactivity, readily dimerizing at temperatures as low as -100 °C.[1]

A significant breakthrough came not with the neutral molecule, but with its dianion. In 1962, the stable dilithium pentalenide was isolated.[1] This species, with 10 π-electrons, adheres to Hückel's 4n+2 rule for aromaticity, rendering it significantly more stable than its neutral counterpart.[1] The synthesis of the pentalene dianion provided the first experimental evidence for the pentalene ring system and opened the door to its use as a ligand in organometallic chemistry.[1]

The first isolation of a stable, neutral pentalene derivative was achieved in 1973 with the synthesis of 1,3,5-tri-tert-butylpentalene.[1] The bulky tert-butyl groups provide kinetic stability, sterically hindering the dimerization reaction that plagues the parent molecule. Another key strategy for stabilizing the pentalene core is through benzannulation, with the first synthesis of a dibenzopentalene derivative reported as early as 1912.[3] These discoveries laid the groundwork for the development of a rich and diverse chemistry of pentalene compounds.

Key Synthetic Strategies

The synthesis of pentalene derivatives has evolved significantly over the years, with several key strategies emerging as the most effective.

Synthesis of the Pentalenide Dianion

The aromatic and stable pentalenide dianion is a crucial intermediate in pentalene chemistry. It is typically prepared by the deprotonation of a dihydropentalene precursor using a strong base, such as n-butyllithium.[1] The dihydropentalene can be obtained through various routes, including the pyrolysis of an isomer of dicyclopentadiene.[1]

Steric Stabilization: The Synthesis of 1,3,5-Tri-tert-butylpentalene

Electronic Stabilization: The Synthesis of Dibenzopentalenes

Benzannulation is a powerful tool for thermodynamically stabilizing the pentalene core. Modern methods for the synthesis of dibenzopentalenes often employ transition metal catalysis. One notable method is the palladium-catalyzed homocoupling of haloenynes.[4] Nickel-catalyzed coupling reactions of o-bromoethynylbenzenes also provide a versatile route to dibenzopentalene derivatives.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of pentalene compounds, providing a basis for comparison of their structural and electronic properties.

Table 1: Selected Bond Lengths of Pentalene Derivatives from X-ray Crystallography

| Compound | Bond | Bond Length (Å) | Reference |

| Dithieno[a,e]pentalene derivative | pentalene moiety C-C | 1.37 - 1.45 | [4] |

| Dibenzo[a,e]pentalene dication | pentalene moiety C-C | 1.39 - 1.43 | [5] |

| Dibenzo[a,e]pentalene cation radical | pentalene moiety C-C | 1.38 - 1.44 | [5] |

| Dibenzo[a,e]pentalene anion radical | pentalene moiety C-C | 1.40 - 1.46 | [5] |

Table 2: ¹H and ¹³C NMR Chemical Shifts for Selected Pentalenide Dianions

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Li₂[(p-MeOPh)₂Ph₂Pn] | H² and H⁵ | ~0.18 (difference) | Not specified | [6] |

| Li·K[(p-FPh)₂(p-Tol)₂Pn] | H² and H⁵ | ~0.05 (difference) | Not specified | [6] |

Table 3: UV-Vis Absorption Maxima (λmax) of Pentalene Derivatives

| Compound | λmax (nm) | Solvent | Reference |

| Dithieno[a,e]pentalene derivative | 350 - 450 | Not specified | [4] |

| Mesityl oxide (for comparison) | 228 | Not specified | [7] |

| Buta-1,3-diene (for comparison) | 217 | Not specified | [8] |

Table 4: Computational Data on the Antiaromaticity of Pentalene

| Compound | Method | Value | Reference |

| Pentalene (S₀ state) | HOMA | -0.388 | [9] |

| Dibenzo[a,e]pentalene (S₀ state) | HOMA | -0.063 (five-membered rings) | [9] |

| Pentalene | NICS(1)zz | 58 ppm | [9] |

Experimental Protocols

Synthesis of Dilithium Pentalenide

This protocol is based on the general method described for the synthesis of dilithium pentalenide from dihydropentalene.[1]

Materials:

-

An isomeric mixture of dihydropentalene

-

n-Butyllithium in hexane (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the dihydropentalene mixture in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium in hexane to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours.

-

The formation of a precipitate of dilithium pentalenide should be observed.

-

The precipitate can be isolated by filtration, washed with anhydrous hexane, and dried under vacuum.

Characterization: The resulting dilithium pentalenide can be characterized by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show two signals in a 2:1 ratio, consistent with the C₂h symmetry of the pentalenide dianion.[1]

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cations and Anions of Dibenzo[a,e]pentalene and Reduction of a Dibenzo[a,e]pentalenophane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Technical Guide on the Spectroscopic Characteristics of 1,2,4,5-Tetrahydropentalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4,5-Tetrahydropentalene is a bicyclic olefin with the systematic name bicyclo[3.3.0]octa-1,5-diene. Its structure consists of two fused five-membered rings with a double bond at each of the bridgehead carbons. Due to the strained nature of bridgehead double bonds in smaller ring systems, this molecule is of theoretical interest. This guide outlines the predicted spectroscopic data for this compound to aid researchers in its potential identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Data

Due to the symmetry of the molecule, a simplified NMR spectrum is expected.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| ¹H | ~2.5 - 3.0 | Triplet | 8H | Protons on the saturated carbons (C2, C3, C4, C6, C7, C8). The exact chemical shift and multiplicity would depend on the coupling constants with neighboring protons. |

| ¹³C | ~140 - 150 | Singlet | - | Olefinic carbons at the bridgehead (C1, C5). These are expected to be significantly downfield. |

| ¹³C | ~30 - 40 | Triplet | - | Saturated methylene carbons (C2, C3, C4, C6, C7, C8). |

Predicted Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | =C-H Stretch | Medium | Unlikely to be present as there are no hydrogens directly on the double bonds. |

| 2960 - 2850 | C-H Stretch | Strong | Characteristic of sp³ hybridized C-H bonds in the methylene groups. |

| 1680 - 1640 | C=C Stretch | Medium to Weak | Characteristic of a carbon-carbon double bond. The intensity may be weak due to the symmetry of the molecule. |

| 1465 - 1450 | C-H Bend (Scissoring) | Medium | Methylene scissoring. |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 108 | [M]⁺ | Molecular ion peak. |

| 93 | [M-CH₃]⁺ | Loss of a methyl radical, likely after rearrangement. |

| 80 | [M-C₂H₄]⁺ | Loss of ethylene via a retro-Diels-Alder reaction is a possible fragmentation pathway for cyclic alkenes. |

| 79 | [C₆H₇]⁺ | A common fragment for cyclic hydrocarbons. |

| 67 | [C₅H₇]⁺ | Further fragmentation. |

Experimental Protocols

As no specific synthesis and characterization of this compound has been found, a general methodology for the acquisition of spectroscopic data for a novel synthesized compound is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile, thermally stable compounds, or a softer ionization method like Electrospray Ionization (ESI) if the molecule is less stable.

-

Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the resulting fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural elucidation using various spectroscopic techniques.

Quantum Chemical Calculations for Tetrahydropentalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of tetrahydropentalene and its derivatives. Given the relative scarcity of published computational data specifically for the parent tetrahydropentalene, this document establishes a best-practice framework based on extensive research into the closely related and well-studied pentalene systems. The methodologies and expected outcomes detailed herein are directly applicable to the computational analysis of tetrahydropentalene, offering a robust starting point for researchers in drug development and materials science.

Theoretical Background: The Pentalene Core

Pentalene (C8H6) is a bicyclic hydrocarbon composed of two fused five-membered rings. Its π-electron system, formally containing 8 π-electrons, categorizes it as a Hückel antiaromatic compound.[1] This antiaromaticity leads to inherent instability and high reactivity. Tetrahydropentalene, as a partially saturated derivative, presents a fascinating case for studying the interplay between saturated and unsaturated fragments and their influence on molecular properties.

Quantum chemical calculations are indispensable for elucidating the electronic structure, stability, and reactivity of such systems. Key properties that can be reliably predicted include:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra for structural characterization.

-

Electronic Properties: HOMO-LUMO energy gap, ionization potential, electron affinity, and molecular orbital distributions.[2]

-

Spectroscopic Properties: Theoretical prediction of NMR chemical shifts to aid in experimental structure elucidation.[3]

-

Thermodynamic Properties: Enthalpies of formation and reaction energies to assess stability and reactivity.[3]

Computational Methodologies

The following section details the common computational protocols for quantum chemical calculations on pentalene-like structures, which are directly transferable to tetrahydropentalene.

Geometry Optimization

The first step in any quantum chemical study is to find the equilibrium geometry of the molecule. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.

Protocol:

-

Initial Structure: Construct an initial 3D model of tetrahydropentalene.

-

Level of Theory:

-

Functional: The B3LYP hybrid functional is a common and robust choice. For systems where long-range interactions are important, dispersion-corrected functionals like ωB97XD are recommended.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is often sufficient for initial geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

-

Software: The Gaussian suite of programs is a standard tool for such calculations.[4][5]

-

Convergence Criteria: Use default or tight convergence criteria to ensure a true energy minimum is found.

The logical workflow for a typical quantum chemical calculation is depicted below.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

Protocol:

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To predict the IR and Raman spectra of the molecule.

-

To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Procedure: The calculation is typically performed using the Freq keyword in Gaussian. The output will contain the vibrational modes, their frequencies, and their IR and Raman intensities.

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the computed frequencies for better agreement with experiment.

NMR Chemical Shift Calculation

Quantum chemical methods can provide valuable predictions of 1H and 13C NMR chemical shifts.

Protocol:

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shifts.[3]

-

Level of Theory: The same level of theory as the geometry optimization can be used. For improved accuracy, a larger basis set is often beneficial.

-

Procedure:

-

The calculation is performed on the optimized geometry.

-

A reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory.

-

The chemical shifts are then reported relative to the calculated shielding of TMS.

-

-

Solvent Effects: For comparison with experimental data obtained in solution, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM).[6]

The relationship between computational parameters and the desired outputs is illustrated in the diagram below.

Data Presentation: Illustrative Results

Table 1: Calculated Geometric Parameters

This table should summarize the key bond lengths and angles of the optimized molecular structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | C1-C2 | e.g., 1.35 |

| C1-C8 | e.g., 1.47 | |

| C4-C5 | e.g., 1.54 | |

| **Bond Angles (°) ** | C1-C8-C7 | e.g., 108.5 |

| C3-C4-C5 | e.g., 112.0 | |

| Dihedral Angles (°) | C1-C2-C3-C4 | e.g., 0.5 |

Table 2: Calculated Vibrational Frequencies

This table should list the most significant calculated vibrational frequencies and their corresponding assignments.

| Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |

| e.g., 3050 | High | Low | C-H stretch (sp²) |

| e.g., 2980 | Medium | Medium | C-H stretch (sp³) |

| e.g., 1610 | High | High | C=C stretch |

| e.g., 1450 | Medium | Medium | CH₂ scissoring |

Table 3: Calculated Electronic and Spectroscopic Properties

This table summarizes key electronic properties and predicted NMR chemical shifts.

| Property | Value (B3LYP/6-311+G(d,p)) |

| Electronic Properties | |

| HOMO Energy (eV) | e.g., -6.5 |

| LUMO Energy (eV) | e.g., -1.2 |

| HOMO-LUMO Gap (eV) | e.g., 5.3 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C1 | e.g., 135.0 |

| C4 | e.g., 35.2 |

| ¹H NMR Chemical Shifts (ppm) | |

| H1 | e.g., 6.8 |

| H4 | e.g., 2.5 |

Conclusion

This guide outlines a comprehensive and robust framework for the quantum chemical investigation of tetrahydropentalene. By leveraging established methodologies successfully applied to pentalene and its derivatives, researchers can confidently predict the geometric, vibrational, electronic, and spectroscopic properties of this molecule. The protocols and data presentation formats detailed herein provide a clear pathway for computational studies aimed at understanding the fundamental characteristics of tetrahydropentalene, which can in turn inform its potential applications in drug design and materials science. The application of these theoretical methods will undoubtedly accelerate the exploration of this and other related chemical entities.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4,5-Tetrahydropentalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 1,2,4,5-tetrahydropentalene derivatives, starting from the commercially available cis-tetrahydropentalene-2,5(1H,3H)-dione. The methodologies are designed for scalability and are relevant for applications in medicinal chemistry and drug discovery.

Introduction

The bicyclo[3.3.0]octane core, the fundamental structure of this compound, is a key scaffold in a variety of biologically active molecules. Derivatives of this structure have shown promise as therapeutic agents, including as dipeptidyl peptidase 4 (DPP-4) inhibitors for the management of type 2 diabetes. The protocols outlined below describe the synthesis of mono- and di-alkylated derivatives of tetrahydropentalene-2,5-dione, providing a foundation for the development of novel chemical entities.

Data Presentation

Table 1: Synthesis of Mono- and Di-alkylated this compound Derivatives

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| 1 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-(benzyl)-tetrahydropentalene-2,5-dione | 85 |

| 2 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Ethyl bromide | K₂CO₃ | Acetonitrile | 1-(ethyl)-tetrahydropentalene-2,5-dione | 78 |

| 3 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Benzyl bromide (2.2 eq) | K₂CO₃ | Acetonitrile | 1,6-di(benzyl)-tetrahydropentalene-2,5-dione | 92 |

| 4 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Ethyl bromide (2.2 eq) | K₂CO₃ | Acetonitrile | 1,6-di(ethyl)-tetrahydropentalene-2,5-dione | 81 |

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an appropriate mass spectrometry technique (e.g., ESI, HRMS).

Protocol 1: Synthesis of 1-(benzyl)-tetrahydropentalene-2,5-dione

Materials:

-

cis-Tetrahydropentalene-2,5(1H,3H)-dione

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cis-tetrahydropentalene-2,5(1H,3H)-dione (1.0 g, 7.24 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.2 g, 8.69 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (0.95 mL, 7.96 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to afford 1-(benzyl)-tetrahydropentalene-2,5-dione as a colorless oil.

-

Yield: 85%

Protocol 2: Synthesis of 1,6-di(benzyl)-tetrahydropentalene-2,5-dione

Materials:

-

cis-Tetrahydropentalene-2,5(1H,3H)-dione

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cis-tetrahydropentalene-2,5(1H,3H)-dione (1.0 g, 7.24 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask, add potassium carbonate (2.5 g, 18.1 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.9 mL, 15.9 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexane) to afford 1,6-di(benzyl)-tetrahydropentalene-2,5-dione as a white solid.

-

Yield: 92%

Visualizations

DPP-4 Inhibition Signaling Pathway

Bicyclo[3.3.0]octane derivatives have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, these derivatives can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control in type 2 diabetes.

Caption: DPP-4 inhibition by this compound derivatives.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and diversification of this compound derivatives for drug discovery applications.

Caption: General workflow for synthesis and drug discovery.

Application Notes & Protocols: The Pentalenide Ligand in Organometallic Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: From Unstable Pentalene to a Versatile Organometallic Ligand

Pentalene (C₈H₆) is a bicyclic hydrocarbon with an 8π anti-aromatic system, making it highly unstable and prone to dimerization at temperatures above -196 °C.[1] However, the double reduction of pentalene creates the pentalenide dianion (Pn²⁻, C₈H₆²⁻), a stable, planar, 10π aromatic system.[1] This dianion has emerged as a powerful and versatile ligand in organometallic chemistry. Its dianionic nature makes it a stronger electron donor than many common ligands, and the fused five-membered rings allow for diverse coordination modes (hapticity) and the ability to bridge two metal centers, facilitating strong metal-metal electronic coupling.[1][2][3]

The precursors for generating pentalenide ligands are typically dihydropentalene (H₂Pn, C₈H₈) isomers, which are non-aromatic and more stable starting materials.[1][4] The deprotonation of these precursors yields the aromatic pentalenide dianion, which can then be used in transmetalation reactions to form a wide array of organometallic complexes with elements from the s, p, d, and f-blocks.[1][5]

Key Applications in Catalysis and Small Molecule Activation

The unique structural and electronic properties of pentalenide complexes have led to their application in several key areas of chemical research. The ability of the pentalenide ligand to support one or two metal centers in close proximity allows for cooperative effects, which are crucial for catalysis and stoichiometry.

-

Small Molecule Activation: Bimetallic pentalenide complexes have shown promise in the activation of small, inert molecules like dinitrogen (N₂) and carbon dioxide (CO₂).[3][6][7] The electronically coupled metal centers can work in concert to bind and reduce these substrates.

-

Olefin Polymerization: Pentalenide complexes, particularly those of f-block elements, have been investigated as catalysts for olefin polymerization.[3][6][7] The ligand framework allows for fine-tuning of the steric and electronic environment around the metal center, influencing the catalytic activity and properties of the resulting polymer.

-

Models for Organometallic Polymers: Bimetallic complexes bridged by a pentalenide ligand serve as valuable molecular models for understanding electronic interactions in organometallic polymers.[2] These studies are relevant to the development of new materials with interesting magnetic or conductive properties.[6]

Synthetic Protocols for Pentalenide Complexes

The synthesis of organometallic pentalenide complexes generally follows a two-step strategy: the preparation of a pentalenide salt, followed by transmetalation with a suitable metal halide or organometallic precursor. Substituted pentalenes, which offer enhanced stability and solubility, are often synthesized from substituted dihydropentalenes.[8]

Protocol 1: Synthesis of a Dilithium Pentalenide Salt from Dihydropentalene

This protocol outlines the general deprotonation of a dihydropentalene precursor to form the dilithium pentalenide salt, a common intermediate for further reactions.

Materials:

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Schlenk line and argon atmosphere

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve the dihydropentalene precursor in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-BuLi or LDA dropwise to the stirred solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. The formation of the dianion is often accompanied by a distinct color change.

-

The resulting solution of the dilithium pentalenide salt (Li₂[Pn]) can be used directly in the next step or the salt can be isolated by removal of the solvent under vacuum, although it is often highly reactive.

Protocol 2: Synthesis of a Bimetallic Manganese Pentalenide Complex

This protocol describes the synthesis of a bimetallic manganese carbonyl complex from a lithium pentalenide salt, as reported in the literature.[2]

Materials:

-

Solution of Dilithium Pentalenide (Li₂Pn) in THF (from Protocol 1)

-

Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br) or a suitable precursor like Mn(CO)₃(py)₂Br[2]

-

Anhydrous THF

-

Schlenk line and argon atmosphere

Procedure:

-

Prepare a solution of Li₂Pn in THF as described in Protocol 1.

-

In a separate Schlenk flask, prepare a solution or slurry of two equivalents of the manganese precursor in anhydrous THF.

-

Slowly add the Li₂Pn solution to the manganese precursor slurry at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The reaction is worked up by removing the solvent under vacuum, followed by extraction with a suitable solvent (e.g., toluene or dichloromethane) and filtration to remove lithium salts.

-

The product, anti-[Mn(CO)₃]₂(μ:η⁵:η⁵-Pn), can be purified by crystallization from a solvent mixture like hexane/dichloromethane.[2]

Quantitative Data Summary

The following tables summarize representative data for selected pentalenide complexes, highlighting key synthetic and spectroscopic information.

| Complex | Precursors | Yield (%) | ¹H NMR (δ, ppm) | Reference |

| anti-[Mn(CO)₃]₂(μ:η⁵:η⁵-Pn) | Li₂Pn, Mn(CO)₃(py)₂Br | Not specified | 5.85 (Hβ), 5.45 (Hα) in CD₂Cl₂ | [2] |

| anti-[Re(CO)₃]₂(μ:η⁵:η⁵-Pn) | Li₂Pn, Re(CO)₅Br | Not specified | 6.01 (Hβ), 5.43 (Hα) in CD₂Cl₂ | |

| [Th{η⁸-C₈H₄(SiiPr₃-1,4)₂}₂] | [C₈H₄(SiiPr₃-1,4)₂]K₂, ThCl₄ | Not specified | Not specified | |

| [U{η⁸-C₈H₄(SiiPr₃-1,4)₂}₂] | [C₈H₄(SiiPr₃-1,4)₂]K₂, UCl₄ | Not specified | Not specified | [9] |

| [Mg(THF)₅][Y(Ph₄Pn)₂]₂ | Mg[Ph₄Pn], Y(N")₃ | 40% | Not specified | [10] |

Note: NMR data is for the pentalenide ring protons. Yields and specific reaction conditions can vary significantly based on the scale and purity of reagents.

Visualized Workflows and Relationships

General Synthetic Pathway to Pentalenide Complexes

This diagram illustrates the typical workflow for synthesizing organometallic pentalenide complexes, starting from a stable dihydropentalene precursor.

Caption: Synthetic route from dihydropentalene to pentalenide complexes.

Coordination Modes of the Pentalenide Ligand

The pentalenide ligand can coordinate to one or two metal centers in various ways, a property known as hapticity (η). This versatility is key to its utility in organometallic chemistry.

Caption: Key coordination modes of the pentalenide ligand.

References

- 1. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding and tuning the electronic structure of pentalenides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04622B [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. publications.iupac.org [publications.iupac.org]

- 10. Tetraphenylpentalenide organolanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Pentalenide Ligand in Organometallic Chemistry and Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentalenide dianion ([C₈H₆]²⁻), a bicyclic aromatic system with 10π electrons, has emerged as a versatile and intriguing ligand in organometallic chemistry. While the term "1,2,4,5-tetrahydropentalene" may be used to describe a precursor, the active ligand is the fully delocalized pentalenide dianion. Its planar structure and the presence of two fused five-membered rings allow for a variety of coordination modes, from η¹ to η⁸, enabling it to bind to a single metal center or bridge two metal centers.[1] This unique coordination flexibility has led to the synthesis of a wide array of mono- and bimetallic complexes with d- and f-block metals, which have shown promise in small molecule activation and olefin polymerization catalysis.[1][2]

The dianionic nature of the pentalenide ligand makes it a strong electron donor, capable of stabilizing metals in various oxidation states. Furthermore, the close proximity of the two metal centers in bimetallic pentalenide complexes can lead to cooperative effects, enabling novel reactivity and catalytic transformations.[1]

Synthesis of Pentalenide Ligand Precursors: Dihydropentalenes

The synthesis of pentalenide metal complexes typically begins with the preparation of a dihydropentalene precursor. Substituted dihydropentalenes are often more stable and soluble than the parent compound. A general and effective method for the synthesis of 1,3,4,6-tetrasubstituted-1,2-dihydropentalenes involves the annulation of a 1,4-diarylcyclopentadiene with a chalcone.

Experimental Protocol: Synthesis of 1,3,4,6-Tetraphenyl-1,2-dihydropentalene

This protocol is adapted from the high-yielding solution-phase synthesis of 1,3,4,6-tetraphenyl-1,2-dihydropentalene.

Materials:

-

1,4-Diphenylcyclopentadiene

-

1,3-Diphenylprop-2-en-1-one (Chalcone)

-

Pyrrolidine

-

Toluene

-

Methanol

-

Standard Schlenk line and glassware

-

Argon or Nitrogen atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add 1,4-diphenylcyclopentadiene (1.0 eq), 1,3-diphenylprop-2-en-1-one (1.1 eq), and pyrrolidine (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add a mixture of toluene and methanol as the solvent.

-

Seal the flask and bring it out of the glovebox.

-

Heat the reaction mixture to 70 °C and stir for 40 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1,3,4,6-tetraphenyl-1,2-dihydropentalene.

Synthesis of Pentalenide Metal Complexes

The dihydropentalene precursor is deprotonated using a strong base to form the dianionic pentalenide, which is then reacted with a metal halide salt in a transmetalation reaction to yield the desired metal complex.

Experimental Protocol: Synthesis of Dilithium (1,3,4,6-tetraphenyl)pentalenide

Materials:

-

1,3,4,6-Tetraphenyl-1,2-dihydropentalene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Standard Schlenk line and glassware

-

Argon or Nitrogen atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the 1,3,4,6-tetraphenyl-1,2-dihydropentalene in anhydrous THF in a Schlenk flask at -78 °C (dry ice/acetone bath).

-

Slowly add two equivalents of n-BuLi solution to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The formation of the dianion is often indicated by a color change.

-

The resulting solution of dilithium (1,3,4,6-tetraphenyl)pentalenide can be used in situ for the next step, or the solvent can be removed to yield the salt as a solid.

Experimental Protocol: Synthesis of a Generic Transition Metal Pentalenide Complex

Materials:

-

Dilithium (1,3,4,6-tetraphenyl)pentalenide solution in THF

-

Anhydrous metal halide (e.g., FeCl₂, CoCl₂, NiCl₂)

-

Anhydrous THF

-

Standard Schlenk line and glassware

-

Argon or Nitrogen atmosphere

Procedure:

-

In a separate Schlenk flask, prepare a slurry of the anhydrous metal halide in THF under an inert atmosphere.

-

Cool both the pentalenide solution and the metal halide slurry to -78 °C.

-

Slowly add the dilithium pentalenide solution to the stirred metal halide slurry via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The reaction mixture will contain the desired metal pentalenide complex and lithium halide precipitate.

-

Filter the mixture through a cannula to remove the lithium halide.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or sublimation.

Data Presentation

NMR Spectroscopic Data

The following table summarizes key ¹H and ¹³C NMR chemical shifts for a representative dihydropentalene precursor and its corresponding magnesium pentalenide complex.[3]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | 7.36-6.50 (m, Ar-H), 6.50 (m, Hₐ), 5.79 (s, H♭), 4.59 (s, Hc) | 144.8, 144.6, 142.4, 141.8, 140.9, 134.0, 131.8 (C♭), 129.9, 129.0, 128.7, 128.4, 128.0, 127.8, 127.5, 127.1, 125.9, 125.2, 124.1, 121.2, 120.1, 116.7, 115.4, 105.7 (Cₐ), 52.9 (Cc) |

| [Mg(THF)₃][Ph₄Pn] | 7.13 (d, 8H, Hₒ), 6.95 (t, 9H, Hₘ), 6.80 (s, 2H, Hw), 6.59 (t, 4H, Hₚ) | 142.1 (Cᵢ), 127.2 (Cₒ), 126.7 (Cₘ), 120.9 (C₈), 118.8 (Cₚ), 115.5 (Cw), 109.1 (Cq) |

Crystallographic Data

Selected bond lengths for a lanthanide pentalenide complex, [Y(Ph₄Pn)₂]⁻, are presented below to illustrate the coordination environment.[4]

| Bond | Length (Å) |

| Y - C(pentalenide) | 2.65 - 2.75 |

| C - C (within ring) | 1.40 - 1.45 |

| C - C (bridgehead) | ~1.46 |

Applications in Catalysis

Pentalenide complexes have shown potential as catalysts in various transformations, most notably in olefin polymerization and small molecule activation. The bimetallic nature of many pentalenide complexes is thought to be key to their catalytic activity, allowing for cooperative substrate binding and activation.

Olefin Polymerization

Metallocene-type catalysts based on pentalenide ligands have been investigated for olefin polymerization.[3] The unique steric and electronic environment provided by the pentalenide ligand can influence the properties of the resulting polymer, such as molecular weight and microstructure. While extensive quantitative data is still emerging in the literature, early results suggest that these catalysts can be active for the polymerization of olefins.

Small Molecule Activation

The electron-rich nature of pentalenide metal complexes makes them suitable for the activation of small, inert molecules such as N₂ and CO₂.[2] Bimetallic pentalenide complexes, in particular, can facilitate the binding and reduction of these substrates through cooperative metal-ligand interactions. This area of research is of significant interest for the development of new catalytic cycles for the conversion of abundant small molecules into value-added chemicals.

Visualizations

Caption: General workflow for the synthesis of pentalenide metal complexes.

Caption: Simplified catalytic cycle for olefin polymerization.

References

- 1. Tetraphenylpentalenide organolanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient Transfer Hydrogenation Catalysis with Tailored Pyridylidene Amide Pincer Ruthenium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of 1,2,4,5-Tetrahydropentalene

Disclaimer: As of the current date, there is no specific literature detailing the polymerization of 1,2,4,5-tetrahydropentalene. The following application notes and protocols are based on established procedures for its close structural and functional analog, dicyclopentadiene (DCPD). These protocols are intended to serve as a starting point for researchers and may require optimization.

Introduction

This compound is a bicyclic olefin containing two double bonds, which makes it a potential monomer for various polymerization reactions. Its strained ring system suggests a high reactivity, particularly in Ring-Opening Metathesis Polymerization (ROMP), a process driven by the relief of ring strain. Additionally, the presence of vinyl groups allows for the possibility of vinyl addition polymerization using Ziegler-Natta catalysts. The resulting polymers could exhibit a range of properties from thermoplastics to highly cross-linked thermosets, making them of interest for advanced materials, composites, and specialty chemical applications.

Potential Polymerization Pathways

Two primary polymerization routes are proposed for this compound:

-

Ring-Opening Metathesis Polymerization (ROMP): This is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle. For a diene such as this compound, ROMP can lead to linear or cross-linked polymers depending on the reactivity of the double bonds and the reaction conditions. The use of well-defined catalysts, such as Grubbs' ruthenium-based catalysts, allows for control over the polymerization kinetics and the resulting polymer architecture.

-

Ziegler-Natta Vinyl Addition Polymerization: This method involves the use of a transition metal halide (e.g., titanium tetrachloride) in conjunction with an organoaluminum co-catalyst. The polymerization proceeds through the insertion of the monomer's double bond into the growing polymer chain at the active metal center. This pathway would likely produce a saturated polymer backbone with pendant cyclic units.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Application Notes

ROMP of this compound is anticipated to be a highly exothermic reaction, leading to the formation of polydicyclopentadiene-like materials with high toughness and thermal stability. The degree of cross-linking, and thus the final material properties, can be tuned by controlling the monomer-to-catalyst ratio and the reaction temperature. Lower catalyst loadings and temperatures may favor the formation of linear polymers, while higher concentrations and temperatures can promote cross-linking. The choice of catalyst generation (e.g., 1st, 2nd, or 3rd generation Grubbs' catalyst) will also significantly impact the reaction kinetics and tolerance to functional groups.

Quantitative Data from Analogous DCPD Polymerization

The following table summarizes typical reaction conditions and resulting properties for the ROMP of dicyclopentadiene (DCPD), which can be used as a starting point for the polymerization of this compound.

| Monomer:Catalyst Molar Ratio | Catalyst Type | Temperature (°C) | Gel Time (min) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Bending Modulus (MPa) |

| 5000:1 | 2nd Gen. Grubbs' | 20 | >25 | - | - | - |

| 10000:1 | 2nd Gen. Grubbs' | 20 | >25 | 147.6 | 52.4 | 2100 |

| 10000:1 | 2nd Gen. Grubbs' | 30 | <10 | - | - | - |

| 10000:1 | 2nd Gen. Grubbs' | 60 | <2 | - | - | - |

| 15000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |

| 20000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |

| 30000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |

| 50000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |

Experimental Protocol

Materials:

-

This compound (Monomer, purified by vacuum distillation)

-

Grubbs' Catalyst (1st, 2nd, or 3rd Generation)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Nitrogen or Argon gas (for inert atmosphere)